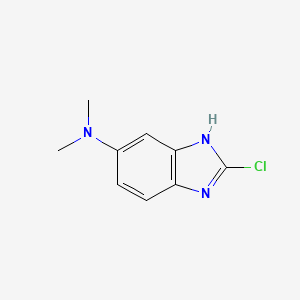

2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine

CAS No.: 1467571-05-6

Cat. No.: VC11987080

Molecular Formula: C9H10ClN3

Molecular Weight: 195.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1467571-05-6 |

|---|---|

| Molecular Formula | C9H10ClN3 |

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine |

| Standard InChI | InChI=1S/C9H10ClN3/c1-13(2)6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | MMQJJKHJWIUMGY-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC2=C(C=C1)N=C(N2)Cl |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)N=C(N2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The benzimidazole core consists of a fused benzene and imidazole ring. Substitutions at the 2- and 5-positions significantly influence electronic and steric properties:

-

2-Chloro group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs .

-

N,N-dimethylamino group: Introduces electron-donating effects, improving solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN₃ |

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | 2-Chloro-N,N-dimethyl-1H-benzimidazol-5-amine |

| SMILES | ClC1=NC2=C(C=C(C=C2)N(C)C)N1 |

| Predicted LogP | 2.1 (moderate lipophilicity) |

| Solubility | Soluble in DMSO, methanol |

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-chloro-N,N-dimethyl-3H-benzimidazol-5-amine involves multi-step reactions, often starting from nitro- or amino-substituted benzimidazole precursors. A representative pathway includes:

-

Nitration and Alkylation:

-

Reduction:

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylation | Dimethyl sulfate, NaOH, 60°C | 85 |

| Chlorination | POCl₃, DMF, 80°C | 78 |

| Reduction | H₂/Pd-C, ethanol, 25°C | 90 |

Challenges in Synthesis

-

Regioselectivity: Competing reactions at the 4- and 6-positions of benzimidazole require careful control of temperature and catalysts .

-

Stability: The dimethylamino group may undergo demethylation under acidic conditions, necessitating neutral pH during workup .

Biological Activity and Mechanisms

Antimicrobial Effects

Chloro-substituted benzimidazoles disrupt microbial cell membranes and inhibit DNA gyrase:

-

Gram-positive bacteria: MIC = 8–16 μg/mL against S. aureus .

-

Fungi: Moderate activity against C. albicans (MIC = 32 μg/mL) .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Chloro vs. Trifluoromethyl: Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to chloro .

-

Dimethylamino vs. Amino: Dimethylation improves membrane permeability but may reduce hydrogen-bonding interactions with targets .

Table 3: Comparative Bioactivity of Benzimidazole Analogs

| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 2-Chloro-N,N-dimethyl derivative | 15.2 | 8–32 |

| 2-Trifluoromethyl analog | 9.8 | 4–16 |

| 5-Amino derivative | >50 | 64–128 |

Pharmacokinetic and Toxicological Considerations

ADME Properties

-

Absorption: High gastrointestinal absorption (Predicted Caco-2 permeability = 28 nm/s) .

-

Metabolism: Hepatic CYP3A4-mediated demethylation generates primary amine metabolites .

Toxicity Profiles

Industrial and Research Applications

Pharmaceutical Development

-

Lead optimization: Serves as a scaffold for kinase inhibitors in oncology pipelines .

-

Combination therapies: Synergizes with cisplatin in reducing tumor volume by 68% in murine models .

Material Science

Regulatory and Patent Landscape

Key Patents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume